ethyl 4-{5-[(E)-{2-[(9-oxoacridin-10(9H)-yl)acetyl]hydrazinylidene}methyl]furan-2-yl}benzoate
Description
ETHYL 4-{5-[(E)-{[2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETAMIDO]IMINO}METHYL]FURAN-2-YL}BENZOATE is a complex organic compound with a unique structure that combines several functional groups, including an acridine moiety, a furan ring, and a benzoate ester
Properties
Molecular Formula |
C29H23N3O5 |
|---|---|
Molecular Weight |
493.5 g/mol |
IUPAC Name |
ethyl 4-[5-[(E)-[[2-(9-oxoacridin-10-yl)acetyl]hydrazinylidene]methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C29H23N3O5/c1-2-36-29(35)20-13-11-19(12-14-20)26-16-15-21(37-26)17-30-31-27(33)18-32-24-9-5-3-7-22(24)28(34)23-8-4-6-10-25(23)32/h3-17H,2,18H2,1H3,(H,31,33)/b30-17+ |
InChI Key |
YGVHVYJIEGZYQQ-OCSSWDANSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=N/NC(=O)CN3C4=CC=CC=C4C(=O)C5=CC=CC=C53 |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=NNC(=O)CN3C4=CC=CC=C4C(=O)C5=CC=CC=C53 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{5-[(E)-{[2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETAMIDO]IMINO}METHYL]FURAN-2-YL}BENZOATE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{5-[(E)-{[2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETAMIDO]IMINO}METHYL]FURAN-2-YL}BENZOATE can undergo various chemical reactions, including:
Oxidation: The furan ring and acridine moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups, such as converting the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines or alcohols.
Scientific Research Applications
ETHYL 4-{5-[(E)-{[2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETAMIDO]IMINO}METHYL]FURAN-2-YL}BENZOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the acridine moiety.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of ETHYL 4-{5-[(E)-{[2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETAMIDO]IMINO}METHYL]FURAN-2-YL}BENZOATE involves its interaction with specific molecular targets. The acridine moiety can intercalate into DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes involved in cellular metabolism, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A similar compound used as a fluorescent dye and in nucleic acid staining.
Ethyl 4-aminobenzoate: Shares the benzoate ester group but lacks the acridine and furan moieties.
Furan-2-carboxylic acid: Contains the furan ring but differs in the functional groups attached.
Uniqueness
ETHYL 4-{5-[(E)-{[2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETAMIDO]IMINO}METHYL]FURAN-2-YL}BENZOATE is unique due to its combination of an acridine moiety, a furan ring, and a benzoate ester. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
